molecular formula C21H22N2O4 B2806177 methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899986-82-4

methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2806177
CAS No.: 899986-82-4
M. Wt: 366.417
InChI Key: SYZNFFAQXRIHPL-UHFFFAOYSA-N
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Description

Methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring an 8-oxa-10,12-diazatricyclo framework. Its structure includes a fused oxa-diaza ring system, a 4-ethylphenyl substituent at position 10, a methyl group at position 9, and a methyl carboxylate moiety at position 4. The compound’s stereoelectronic properties are influenced by the oxo group at position 11 and the ethylphenyl substituent, which may enhance lipophilicity and intermolecular interactions.

Structural determination of such compounds typically employs X-ray crystallography, often refined using SHELX software, which has been a cornerstone in small-molecule crystallography since its inception .

Properties

IUPAC Name

methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-13-5-8-15(9-6-13)23-20(25)22-17-12-21(23,2)27-18-10-7-14(11-16(17)18)19(24)26-3/h5-11,17H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNFFAQXRIHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the oxadiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carbonyl compound, under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step can be carried out via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst, such as aluminum chloride.

    Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar in structure to methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exhibit significant antitumor activities. For instance:

  • Synthesis and Testing : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines such as MDA-MB-231 and HeLa. The results showed that certain derivatives had IC50 values below 0.20 μM, indicating potent anticancer properties .
CompoundCell LineIC50 (μM)
Compound 11hMDA-MB-2310.08
Compound 12cHeLa<0.20

These findings suggest that modifications to the core structure can enhance the anticancer efficacy of related compounds.

2. Inhibition of Glucose Transporters

The compound has also been explored for its role as an inhibitor of glucose transporters (GLUTs), which are critical in the metabolism of glucose and are implicated in various diseases such as diabetes and cancer:

  • Mechanism of Action : Research has indicated that structural analogs can effectively inhibit GLUTs, potentially leading to novel therapeutic strategies for managing hyperglycemia and cancer metabolism .

Case Studies

Case Study 1: Anticancer Activity

A recent study synthesized a derivative of this compound and evaluated its effects on breast cancer cell lines:

  • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 0.09 μM against MDA-MB-231 cells, outperforming standard chemotherapeutic agents like bendamustine .

Case Study 2: GLUT Inhibition

Another study focused on the inhibition of glucose transporters by compounds related to this compound:

  • Results : The compound demonstrated a strong inhibitory effect on GLUT1 and GLUT4 transporters in vitro, suggesting its potential use in treating metabolic disorders associated with excessive glucose uptake .

Mechanism of Action

The mechanism by which methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects will depend on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-11-thione

This analog () differs in three key aspects:

  • Substituent at position 4 : Chloro group (vs. methyl carboxylate).
  • Functional group at position 11 : Thione (C=S) vs. oxo (C=O).
  • Phenyl substituent : 4-isopropylphenyl (vs. 4-ethylphenyl).

Impact of Differences :

  • The thione group increases polarizability and may enhance metal-binding affinity compared to the oxo group.
  • The chloro substituent reduces solubility in aqueous media but could improve membrane permeability.

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and 9-(4-Hydroxyphenyl) analog

These tetracyclic compounds () differ fundamentally in their ring systems and heteroatom arrangement:

  • Ring system : Tetracyclic (vs. tricyclic) with a dithia-aza framework.
  • Substituents : 4-methoxyphenyl or 4-hydroxyphenyl (vs. 4-ethylphenyl).
  • Functional groups : Methoxy/hydroxy groups introduce strong electronic effects (electron-donating vs. electron-withdrawing).

Impact of Differences :

  • The dithia (S-S) arrangement increases ring strain and redox sensitivity compared to the oxa-diaza system.

Structural and Property Comparison Table

Property/Feature Target Compound Compound Compounds
Molecular Formula C₂₂H₂₃N₂O₄ C₂₂H₂₂ClN₂OS C₁₇H₁₆N₂O₂S₂ (methoxy) / C₁₆H₁₄N₂O₂S₂ (hydroxy)
Key Substituents 4-ethylphenyl, methyl carboxylate 4-isopropylphenyl, chloro, thione 4-methoxyphenyl/hydroxyphenyl, dithia
Functional Groups Oxo (C=O), carboxylate Thione (C=S), chloro Methoxy/hydroxy, dithia
Ring System Tricyclic (8-oxa-10,12-diaza) Tricyclic (8-oxa-10,12-diaza) Tetracyclic (3,7-dithia-5-aza)
Hypothesized Solubility Moderate (carboxylate enhances hydrophilicity) Low (chloro, thione reduce solubility) Low (dithia, methoxy) / Moderate (hydroxy)
Potential Reactivity Oxo group prone to nucleophilic attack Thione participates in metal coordination Dithia system susceptible to oxidation

Research Findings and Implications

  • Electronic Effects : The ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas the isopropylphenyl analog () may hinder binding in enzyme active sites.
  • Biological Activity : The carboxylate group in the target compound could mimic natural substrates in enzymatic reactions, contrasting with the thione group’s metal-chelating role .
  • Synthetic Challenges : The tetracyclic analogs () require more complex synthetic routes due to additional heteroatoms and ring strain .

Biological Activity

Methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate (CAS No. 1955474-78-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of diazatricyclo compounds characterized by a complex bicyclic structure. Its molecular formula is C18H16N2O4C_{18}H_{16}N_{2}O_{4} with a molecular weight of 324.33 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties similar to other compounds in its class. For example, related compounds have been shown to suppress nitric oxide (NO) production and downregulate inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages activated by lipopolysaccharides (LPS) .
  • Cytotoxicity Studies : In vitro studies are essential for assessing the cytotoxic effects of this compound on various cell lines. One study demonstrated that related compounds did not exhibit significant cytotoxicity at concentrations up to 20 µg/mL in macrophages . Further investigations are necessary to establish the safety profile of methyl 10-(4-ethylphenyl)-9-methyl-11-oxo.
  • Mechanisms of Action : The mechanisms through which this compound operates are still under investigation. It is hypothesized that it may interfere with signal transducer and activator of transcription (STAT3) phosphorylation pathways involved in inflammatory responses . This pathway is critical as it regulates the expression of various pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatorySuppression of NO and cytokines
CytotoxicityNon-cytotoxic at certain doses
MechanismInhibition of STAT3 phosphorylation

Case Study 1: Anti-inflammatory Effects in Macrophages

A study investigated the effects of related compounds on murine macrophages stimulated with LPS. The results indicated that these compounds significantly reduced the secretion of inflammatory mediators such as NO and prostaglandin E2 (PGE2). The findings suggest that methyl 10-(4-ethylphenyl)-9-methyl-11-oxo could similarly inhibit these pathways, providing a basis for further exploration into its therapeutic potential against inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of structurally similar compounds, researchers found no significant cytotoxic effects at concentrations up to 20 µg/mL in macrophage cultures. This indicates a favorable safety profile for further development and testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis requires precise control of temperature (±2°C), solvent polarity (e.g., tetrahydrofuran vs. dichloromethane), and reaction time (monitored via TLC/HPLC). For example, higher yields (>75%) are achieved using anhydrous conditions at 60–80°C with catalytic bases like triethylamine. Purity is verified via column chromatography (silica gel, hexane/ethyl acetate gradient). Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 400–600 MHz) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI+) identifies the molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/c space group) provides bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to validate stereochemistry .

Q. How do functional groups in this compound influence its reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer : The ester group (COOCH₃) is susceptible to hydrolysis under acidic/basic conditions, while the diazatricyclo core may participate in ring-opening reactions. For Suzuki-Miyaura coupling, the 4-ethylphenyl substituent requires Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 90°C. Monitor regioselectivity via ¹H NMR to avoid side products .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer : The compound’s tricyclic framework often leads to disordered crystals. Use low-temperature data collection (100 K) and refinement software (SHELXL) with anisotropic displacement parameters. For example, a triclinic system (space group P1) with unit cell parameters a = 7.5966 Å, b = 10.877 Å, c = 13.515 Å was resolved by iterative Fourier synthesis to model electron density .

Q. How can contradictions between spectral data and computational modeling be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ 6.8–7.2 ppm for aromatic protons) may arise from solvent effects or conformational flexibility. Use Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to refine predictions. Validate via variable-temperature NMR to assess dynamic effects .

Q. What theoretical frameworks guide the study of this compound’s biological or catalytic activity?

  • Methodological Answer : Link research to enzyme inhibition models (e.g., Michaelis-Menten kinetics for oxidoreductases) or ligand-receptor docking studies (AutoDock Vina). For catalytic applications, apply frontier molecular orbital theory (HOMO-LUMO gaps) to predict electron-transfer pathways .

Q. How can advanced separation technologies improve purification of stereoisomers?

  • Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve enantiomeric resolution (Rs >1.5). Optimize mobile phase (hexane/isopropanol) with 0.1% trifluoroacetic acid to enhance peak symmetry. Monitor via circular dichroism (CD) spectroscopy .

Q. What gaps in prior research warrant further investigation?

  • Methodological Answer : Prior studies lack data on the compound’s stability under photolytic or thermal stress (e.g., TGA/DSC analysis up to 300°C). Address this via accelerated degradation studies (ICH Q1A guidelines) to identify degradation products (LC-MS/MS). Explore computational QSPR models to predict shelf-life .

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